molecular formula C19H28N6O3 B2918963 3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915932-44-4

3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2918963
CAS No.: 915932-44-4
M. Wt: 388.472
InChI Key: PJQATTBHDKUEFX-UHFFFAOYSA-N
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Description

3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Phosphodiesterases Activity

Compounds structurally related to the one have been synthesized and evaluated for their affinity towards serotonin (5-HT) and dopamine (D2) receptors, as well as their inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A). Such studies are crucial in understanding the mechanism of action for potential therapeutic agents. For instance, Zagórska et al. (2016) identified promising structures for further modification and detailed mechanistic study, indicating their potential utility in developing hybrid ligands with specific receptor and enzyme activity (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. This research highlights the potential of such compounds in treating mood disorders, identifying potent ligands with additional affinity for D2 receptors, which could be developed as antidepressants or anxiolytics (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Further, the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have been conducted, revealing compounds with potent 5-HT(1A) receptor ligands and potential anxiolytic/antidepressant activity. This work by Zagórska et al. (2009) provides a foundation for future research into new derivatives with psychotropic properties (Zagórska et al., 2009).

Antiproliferative Activity

Additionally, compounds bearing structural resemblance to 3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been designed, synthesized, and tested as anticancer agents. Liu et al. (2018) evaluated novel compounds for cytotoxicity against various human cancer cell lines, identifying promising candidates with significant antiproliferative activity (Liu et al., 2018).

Properties

IUPAC Name

2-butyl-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-4-5-6-24-17(26)15-16(21(3)19(24)27)20-18-23(14(2)13-25(15)18)8-7-22-9-11-28-12-10-22/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQATTBHDKUEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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